

Application Note: Preparation of 6-Azido-1H-indazole via Modified Sandmeyer Azidodeazotization

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Compound of Interest

Compound Name: 6-azido-1H-indazole

CAS No.: 20377-00-8

Cat. No.: B6253443

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Executive Summary

This application note details the synthesis of **6-azido-1H-indazole**, a high-value intermediate for "click chemistry" (CuAAC) and photoaffinity labeling in drug discovery. While traditional Sandmeyer reactions utilize harsh acidic conditions (

/HCl) that can be incompatible with acid-sensitive heterocycles, this protocol employs a mild, neutral-condition methodology using tert-butyl nitrite (

-BuONO) and sodium azide (

).

This approach minimizes the risk of N1/N2-indazole tautomer degradation and avoids the isolation of potentially unstable diazonium salts. The resulting azide is a critical building block for developing indazole-based kinase inhibitors and molecular probes.

Safety & Hazard Analysis (Critical)

WARNING: EXPLOSION AND TOXICITY HAZARD

- Sodium Azide (

): Highly toxic (comparable to cyanide) and reacts with acids to form explosive, volatile hydrazoic acid (

). Never use halogenated solvents (DCM, chloroform) with

due to the risk of forming di- and tri-azidomethane (highly explosive).
- Organic Azides: The product, **6-azido-1H-indazole**, is energetic. While aryl azides are generally more stable than alkyl azides, they can decompose explosively under heat or shock.
 - Rule of Thumb:

(Ratio of Carbon+Oxygen atoms to Nitrogen atoms). 6-Azidoindazole (

) has a ratio of

, indicating high energy content. Handle in small scales (<1 g) behind a blast shield.
- Reagents:

-BuONO is flammable and a vasodilator. Work in a well-ventilated fume hood.

Reaction Mechanism

The transformation proceeds via a diazotization-azidodeazotization sequence. Unlike aqueous acid methods,

-BuONO acts as an organic soluble nitrosating agent.

- Nitrosation: The amino group of 6-amino-1H-indazole attacks the nitroso group of

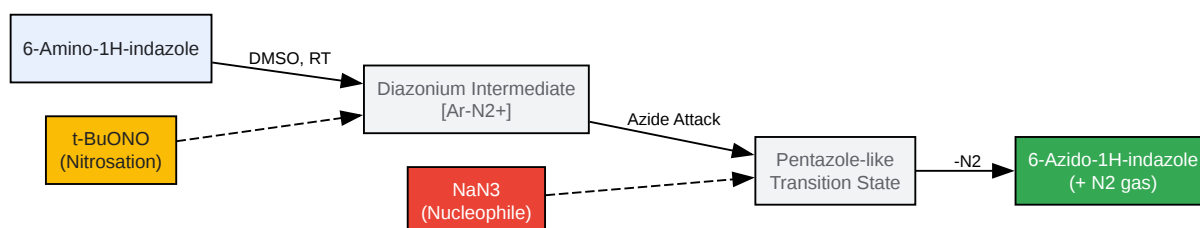
-BuONO, generating a diazonium species in situ.
- Displacement: The azide anion (

)

) acts as a nucleophile, displacing the diazonium group (

) to form the aryl azide.

Mechanistic Pathway Diagram[1][2]



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Caption: Mechanistic flow from amine precursor to azide product via in situ diazonium formation.

Materials & Equipment

Reagents

Reagent	CAS Registry	Purity	Role
6-Amino-1H-indazole	6967-12-0	>97%	Starting Material
tert-Butyl Nitrite (t-BuONO)	540-80-7	90% (Tech)	Diazotizing Agent
Sodium Azide (NaN ₃)	26628-22-8	>99%	Azide Source
DMSO (Dimethyl Sulfoxide)	67-68-5	Anhydrous	Solvent
Ethyl Acetate	141-78-6	ACS Grade	Extraction

Equipment

- Round-bottom flask (25 mL or 50 mL)
- Magnetic stir bar (Teflon coated)
- Blast shield (Safety requirement)
- Rotary evaporator (Bath temp < 40°C)
- Silica gel flash chromatography setup[1]

Experimental Protocol

This protocol is adapted from the neutral conditions described by Das et al. [1], optimized for the solubility profile of indazoles.

Step-by-Step Procedure

- Preparation (0 min):
 - In a fume hood, equip a 25 mL round-bottom flask with a magnetic stir bar.
 - Add 6-amino-1H-indazole (133 mg, 1.0 mmol).
 - Add DMSO (3.0 mL). Stir until fully dissolved. Note: DMSO is preferred over acetonitrile for indazoles due to superior solubility.
- Diazotization (15 min):
 - Add
 - BuONO (178 μ L, 1.5 mmol, 1.5 equiv) dropwise over 2 minutes.
 - The solution may darken (orange/red) indicating diazonium formation.
 - Stir at room temperature (

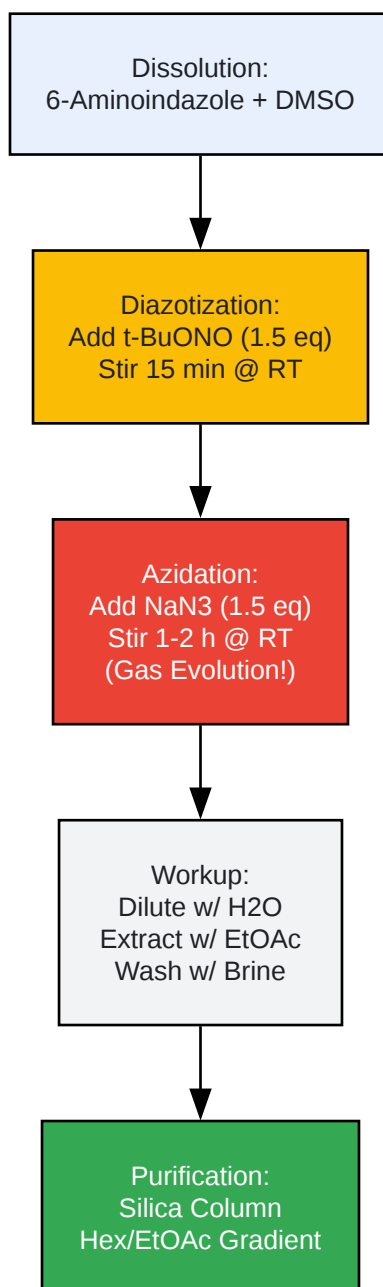
C) for 10–15 minutes.
- Azidation (60-120 min):

- Caution: Carefully add

(97 mg, 1.5 mmol, 1.5 equiv) in one portion.
- Observation: Nitrogen gas evolution (bubbling) will occur. Ensure the system is vented (do not seal tightly).
- Stir at room temperature for 1–2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (polar, near baseline) should disappear, and a less polar azide spot should appear.
- Workup:
 - Dilute the reaction mixture with Water (15 mL) and Ethyl Acetate (20 mL).
 - Transfer to a separatory funnel. Separate phases.
 - Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
 - Combine organic layers and wash with Brine (saturated NaCl) to remove residual DMSO.
 - Dry over anhydrous

, filter, and concentrate carefully under reduced pressure.
 - Safety Note: Do not heat the water bath above 40°C. Do not distill to absolute dryness if large scale; keep slightly wet or solvated if storing.
- Purification:
 - Purify via flash column chromatography on silica gel.^[1]
 - Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).
 - Isolate **6-azido-1H-indazole** as a pale yellow/off-white solid.

Experimental Workflow Diagram



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Caption: Operational workflow for the synthesis of **6-azido-1H-indazole**.

Characterization & Expected Data

Technique	Expected Signal / Observation	Interpretation
TLC	~0.5-0.6 (1:1 Hex/EtOAc)	Product is less polar than starting amine.
IR Spectroscopy	~2100–2130 cm ⁻¹ (Strong)	Characteristic Azide () asymmetric stretch.
¹ H NMR	Loss of broad singlet (~5.5 ppm). Aromatic protons shift downfield slightly.	Confirms conversion of amine. [2][3][1][4][5][6][7][8][9]
MS (ESI)		Often shows fragment loss of ().

Troubleshooting & Optimization (Expert Insights)

- Regioselectivity (N1-H vs Amino):
 - Issue: Indazoles have an acidic proton at N1.
 - BuONO can theoretically nitrosate N1.
 - Resolution: The primary amine () at C6 is significantly more nucleophilic than the indazole ring nitrogen. Under neutral conditions, the reaction is highly selective for the exocyclic amine. If N1-nitrosation is observed (unstable species), it usually reverts upon aqueous workup.
- Solubility:
 - If the starting material does not dissolve in DMSO, mild warming (40°C) is acceptable before adding reagents. Cool back to RT before adding -BuONO.

- Alternative Reagents:
 - If solubility is poor (unlikely in DMSO), TMS-Azide () can be used in Acetonitrile. However, is more cost-effective and generally safer than volatile for this specific transformation [2].

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